![molecular formula C8H5ClN4 B2358900 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1216269-91-8](/img/structure/B2358900.png)
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C8H5ClN4. Its molecular weight is 192.61 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by a pyrazolo[3,4-b]pyridine core. This core is a fused ring system that includes a pyrazole ring and a pyridine ring .Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are also considered .
Biomedical Applications
The compound has significant biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds are covered .
Inhibition of Aldosterone Synthase
The compound is used in the inhibition of aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure .
Catalytic Activity
The compound exhibits catalytic activity. It was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Molecular Docking Studies
The compound is used in molecular docking studies to evaluate the binding mode between certain compounds and TRKA .
Synthesis of Novel Pyrazolo[3,4-b]pyridines
The compound is used in a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridines .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the family of pyrazolopyridines , which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
Compounds in the pyrazolopyridine family have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Given the structural similarity to purine bases, it is plausible that this compound may interact with pathways involving purine metabolism .
properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREUZGULGNDDSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
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